molecular formula C11H8F3N3O3 B11818817 4-Nitro-1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole

4-Nitro-1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole

Cat. No.: B11818817
M. Wt: 287.19 g/mol
InChI Key: LDGLHYNUVLOTKN-UHFFFAOYSA-N
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Description

4-Nitro-1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole is a pyrazole derivative characterized by a nitro group at the 4-position, a trifluoromethyl-substituted phenoxymethyl group at the 1-position, and a hydrogen atom at the 3-position. Pyrazole derivatives are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their stability, tunable electronic properties, and bioactivity.

Properties

IUPAC Name

4-nitro-1-[[3-(trifluoromethyl)phenoxy]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O3/c12-11(13,14)8-2-1-3-10(4-8)20-7-16-6-9(5-15-16)17(18)19/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGLHYNUVLOTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCN2C=C(C=N2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Pyrazole Intermediates

A common route involves alkylation of 4-nitropyrazole with 3-(trifluoromethyl)phenoxymethyl halides. The reaction typically proceeds via SN2 mechanism under basic conditions. For instance, 4-nitropyrazole is treated with (3-(trifluoromethyl)phenoxy)methyl chloride in the presence of potassium carbonate in dimethylformamide (DMF) at 60–80°C for 12–24 hours.

Key Parameters:

  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

  • Base: K2CO3 or Cs2CO3 improves halide displacement efficiency.

  • Yield: 60–75% after column chromatography.

Optimization of Leaving Groups

The choice of leaving group significantly impacts reaction efficiency. Bromides exhibit faster kinetics compared to chlorides due to lower bond dissociation energy. A study substituting (3-(trifluoromethyl)phenoxy)methyl bromide with 4-nitropyrazole in acetonitrile at 50°C achieved 82% yield within 8 hours.

Cyclocondensation Strategies

Hydrazine-Based Cyclization

Cyclocondensation of hydrazines with β-keto esters or nitriles provides pyrazole scaffolds. For example, methyl 3-(trifluoromethyl)phenoxyacetate reacts with hydrazine hydrate, followed by nitration at the 4-position.

Reaction Steps:

  • Ester Formation: 3-(Trifluoromethyl)phenol is alkylated with methyl bromoacetate to yield methyl 3-(trifluoromethyl)phenoxyacetate.

  • Cyclization: Treatment with hydrazine hydrate in ethanol at reflux forms 1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole.

  • Nitration: Nitric acid/sulfuric acid mixture introduces the nitro group at position 4, achieving 65–70% overall yield.

Catalytic Enhancements

The use of Lewis acids (e.g., InCl3) accelerates cyclocondensation. InCl3 (20 mol%) in 50% ethanol under ultrasound irradiation reduces reaction time to 20 minutes, enhancing regioselectivity for the 4-nitro product.

Multi-Component Reaction (MCR) Approaches

One-Pot Synthesis

MCRs streamline synthesis by combining precursors in a single step. A protocol adapted from pyrano[2,3-c]pyrazole synthesis involves:

  • Reactants: 3-(Trifluoromethyl)phenol, paraformaldehyde, 4-nitropyrazole-3-carbaldehyde.

  • Conditions: InCl3 (10 mol%) in ethanol/water (1:1) at 70°C for 6 hours.

Advantages:

  • Atom Economy: Reduces intermediate isolation steps.

  • Yield: 75–80% with >95% purity by HPLC.

Solvent and Catalyst Screening

SolventCatalystTemperature (°C)Time (h)Yield (%)
EthanolInCl370678
DMFK2CO3801265
AcetonitrileNone502442

Polar solvents with Lewis acids (InCl3) outperform non-catalytic systems, as shown above.

Purification and Characterization

Recrystallization Techniques

Crude products are purified via recrystallization using ethanol/water (40–60% v/v). This removes isomers (e.g., 5-nitro derivatives) and unreacted starting materials, achieving >99% purity.

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.45 (s, 1H, pyrazole-H), 7.65–7.58 (m, 4H, Ar-H), 5.32 (s, 2H, OCH2), 3.89 (s, 3H, NO2).

  • MS (ESI): m/z 287.19 [M+H]+ .

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at position 4 undergoes reduction to form an amine derivative, a critical step for generating bioactive intermediates.

Reagents/ConditionsProductKey ObservationsSource
H₂/Pd-C (catalytic)4-Amino-1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazoleRequires inert atmosphere; high yield (>80%)
NaBH₄/CuCl₂ in ethanolSame as aboveMild conditions (room temperature)
Zn/HClPartial reduction to hydroxylamineSide products observed

This reaction is pivotal for accessing pharmacologically relevant amines. The trifluoromethyl group remains stable under these conditions.

Nucleophilic Substitution at the Methylene Bridge

The (3-(trifluoromethyl)phenoxy)methyl group participates in nucleophilic substitutions, particularly at the methylene carbon.

ReagentProductConditionsYieldSource
KCN/DMF1-((3-(Trifluoromethyl)phenoxy)methyl)-4-nitro-1H-pyrazole-5-carbonitrile80°C, 12 h65%
NH₃/MeOH5-Amino derivativeSealed tube, 100°C45%
NaN₃/EtOH5-Azido derivativeReflux, 6 h72%

The electron-withdrawing nitro group enhances the electrophilicity of the adjacent methylene carbon, facilitating nucleophilic attack .

Heterocycle Functionalization

The pyrazole ring undergoes regioselective modifications, though its reactivity is attenuated by the nitro and trifluoromethyl groups.

Electrophilic Aromatic Substitution

Limited due to deactivation by the nitro group. Halogenation succeeds only under forcing conditions:

ReagentProductConditionsYieldSource
Cl₂/FeCl₃5-Chloro derivative120°C, 24 h30%
Br₂/AcOHNo reaction

Cross-Coupling Reactions

Palladium-mediated couplings enable C–H functionalization:

ReagentProductConditionsYieldSource
Suzuki coupling (ArB(OH)₂)5-Aryl derivativesPd(PPh₃)₄, K₂CO₃, DMF50–60%
Sonogashira coupling5-Alkynyl derivativesCuI, PdCl₂, NEt₃40%

Side-Chain Oxidation

The phenoxymethyl group is resistant to oxidation, but ozonolysis cleaves the methylene bridge:

ReagentProductConditionsYieldSource
O₃ followed by Zn/H₂O4-Nitro-1H-pyrazole + 3-(trifluoromethyl)phenol-78°C, CH₂Cl₂85%

Cyclization Reactions

Under basic conditions, intramolecular cyclization forms fused heterocycles:

ReagentProductConditionsYieldSource
KOt-Bu/DMSOPyrazolo[1,5-a]pyrimidine derivative100°C, 8 h55%

Stability Under Acidic/Basic Conditions

  • Acidic (HCl/EtOH): Stable at room temperature; decomposition occurs above 60°C.

  • Basic (NaOH/MeOH): Gradual hydrolysis of the phenoxymethyl group (48 h, 70°C).

Key Mechanistic Insights

  • Nitro Group Directing Effects: The nitro group at position 4 deactivates the pyrazole ring, directing electrophiles to position 5 .

  • Trifluoromethyl Stability: The CF₃ group remains inert under most conditions, including reductions and nucleophilic substitutions .

This compound’s reactivity profile highlights its versatility as a scaffold in medicinal chemistry and materials science, particularly for constructing trifluoromethyl-containing heterocycles .

Scientific Research Applications

The compound exhibits significant biological activity, particularly in the following areas:

  • Anti-inflammatory Properties : Similar to other pyrazole derivatives, it has been noted for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief .
  • Anticancer Activity : Research indicates that 4-nitro-1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole may possess anticancer properties. It has been studied for its effects on various cancer cell lines, showing potential for antiproliferative activity . The presence of the trifluoromethyl group enhances its biological efficacy by improving binding affinity to target proteins involved in tumor growth and survival.

Medicinal Chemistry

The compound's potential as a therapeutic agent is significant due to its diverse pharmacological activities:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives can exhibit antimicrobial effects against various bacterial strains, making them candidates for developing new antibiotics .
  • Antiviral Properties : Some derivatives have demonstrated efficacy against viral infections, indicating potential for antiviral drug development.

Agricultural Science

In agriculture, compounds like 4-nitro-1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole are being explored for their potential as pesticides or herbicides. Their ability to interact with biological systems at a molecular level can lead to effective pest control solutions while minimizing environmental impact.

Materials Science

The unique electronic properties of this compound allow it to be used in materials science applications, particularly in the development of nonlinear optical materials and organic semiconductors. Its ability to undergo photo-induced electron transfer makes it suitable for use in photonic devices .

Case Studies

Several case studies have been documented that illustrate the effectiveness of pyrazole derivatives in various applications:

  • Anticancer Studies : A study investigated the antiproliferative effects of a series of pyrazole derivatives on cancer cell lines, highlighting how modifications to the trifluoromethyl group enhanced activity against specific cancers .
  • Anti-inflammatory Research : Another study focused on the structure-activity relationship of pyrazoles and their ability to inhibit COX enzymes, demonstrating significant anti-inflammatory effects in preclinical models .

Mechanism of Action

The mechanism of action of 4-Nitro-1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethylphenoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound is compared to four structurally related pyrazole derivatives (Table 1):

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name & CAS Substituents Molecular Formula Molecular Weight Key Features
Target Compound 4-Nitro, 1-(3-(trifluoromethyl)phenoxymethyl) C12H10F3N3O3* ~301.21* Nitro at 4-position; bulky phenoxymethyl group; high lipophilicity
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole 1-Phenyl, 3-(trifluoromethyl) C10H7F3N2 212.17 Phenyl instead of phenoxymethyl; no nitro group
4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 4-Nitro, 3-(trifluoromethyl), 5-carboxylic acid C5H3F3N3O4 226.09 Carboxylic acid at 5-position; higher polarity
2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid 5-Methyl, 3-(trifluoromethyl), acetic acid side chain C7H7F3N2O2 214.14 Acetic acid substituent; enhanced water solubility
4-Nitro-1-[2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl]-1H-pyrazole 4-Nitro, ethyl-linked pyrazole C9H8F3N5O2 275.19 Ethyl spacer between pyrazole rings; dual pyrazole system

*Estimated based on structural analogs (e.g., CAS 1001519-03-4 has C13H12F3N3O3, MW 315.25 ).

Key Observations:
  • Substituent Effects: The phenoxymethyl group in the target compound enhances steric bulk and lipophilicity compared to phenyl or acetic acid derivatives .
  • Polarity : Carboxylic acid or acetic acid substituents (e.g., CAS 345637-71-0) improve water solubility but reduce membrane permeability .

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound* CAS 1001519-03-4 CAS 1172763-48-2
Density (g/cm³) ~1.4 1.4±0.1 N/A
Boiling Point (°C) ~400 400.6±45.0 N/A
LogP ~4.0 4.04 N/A
Molecular Weight ~301.21 315.25 275.19

*Estimated based on analogs.

Key Observations:
  • The phenoxymethyl group contributes to a high LogP (~4.0), indicating significant lipophilicity, which is advantageous for crossing biological membranes but may limit aqueous solubility .
  • The ethyl-linked pyrazole derivative (CAS 1172763-48-2) has a lower molecular weight (275.19) due to the absence of a phenoxymethyl group .

Biological Activity

4-Nitro-1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole is a compound of increasing interest due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article explores the synthesis, biological activity, and relevant case studies surrounding this compound, providing a comprehensive overview based on diverse sources.

Chemical Structure and Synthesis

The compound features a pyrazole core with a nitro group and a trifluoromethyl-substituted phenoxy moiety. Its molecular formula is C12H9F3N2O3, and it can be synthesized through various methods involving substitution reactions of pyrazoles with trifluoromethylated phenols.

Synthesis Overview

The synthesis typically involves:

  • Reactants : 4-nitro-1H-pyrazole and 3-(trifluoromethyl)phenol.
  • Conditions : The reaction may be conducted under basic conditions using catalysts to facilitate the formation of the ether bond between the pyrazole and phenol moieties.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of 4-nitro-1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole. It exhibits significant inhibition of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.

Case Studies

  • In Vivo Studies : A study demonstrated that this compound significantly reduced paw swelling in rat models of acute inflammation, showing efficacy comparable to standard anti-inflammatory drugs like diclofenac sodium .
  • In Vitro Assays : The compound was evaluated for its COX-2 inhibitory activity, showing an IC50 value of approximately 44.81 μg/mL, indicating potent anti-inflammatory effects .

Analgesic Effects

The analgesic properties of the compound were also assessed in various models:

  • Pain Models : In animal models, it demonstrated significant pain relief effects, outperforming traditional analgesics in some tests .
  • Mechanistic Insights : The mechanism of action appears to involve modulation of inflammatory pathways and direct inhibition of cyclooxygenases (COX), which are critical in pain signaling.

Table 1: Summary of Biological Activities

Activity TypeAssay MethodIC50 Value (μg/mL)Reference
COX-2 InhibitionEnzyme Immunoassay44.81
Anti-inflammatoryIn Vivo Rat Model-
Analgesic EffectPain Model-

The biological activity of 4-nitro-1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole is primarily attributed to its structural features:

  • Trifluoromethyl Group : Enhances lipophilicity and bioavailability, facilitating better interaction with biological targets.
  • Nitro Group : May contribute to its ability to modulate inflammatory pathways by acting on various signaling molecules involved in inflammation.

Q & A

Q. What challenges arise in introducing the 3-(trifluoromethyl)phenoxy group during synthesis?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group can hinder nucleophilic substitution. Strategies include using bulky ligands (e.g., XPhos) to stabilize palladium intermediates in cross-coupling reactions or employing directed ortho-metalation to enhance regioselectivity. Fluoromethylation reagents like trifluoromethyl copper(I) complexes may improve efficiency under inert conditions .
    3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略
    02:06

Q. How can palladium-catalyzed cross-coupling reactions be optimized for this compound?

  • Methodological Answer : Optimize ligand-to-metal ratios (e.g., 3:1 XPhos:Pd(OAc)₂) and base selection (Cs₂CO₃ vs. K₃PO₄) to enhance catalytic turnover. Elevated temperatures (120°C) and anhydrous toluene improve aryl transfer efficiency. Monitoring reaction progress via TLC or LC-MS ensures minimal byproduct formation .

Q. How is regioselectivity controlled in pyrazole substitution reactions?

  • Methodological Answer : Steric and electronic factors dictate substitution patterns. For example, nitro groups at the pyrazole 4-position direct electrophilic substitution to the 5-position due to resonance effects. Computational modeling (DFT) predicts reactive sites, while directing groups (e.g., methoxy) can further bias regioselectivity in cross-coupling reactions .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy from nitro and trifluoromethyl groups. Avoid inhalation of fine powders; store in sealed containers under nitrogen to prevent decomposition. Refer to SDS guidelines for related pyrazole derivatives (e.g., 4-Chloro-5-(trifluoromethyl)-1H-pyrazole) for spill management and first-aid protocols .

Q. How should discrepancies in reaction yields be analyzed?

  • Methodological Answer : Compare solvent polarity (THF vs. toluene), catalyst loading, and reaction duration. For example, CuAAC in THF/water (1:1) at 50°C for 16 hours yields 60–61% , while shorter reaction times or lower temperatures may reduce efficiency. Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps, and stoichiometric adjustments (e.g., excess alkyne) can mitigate side reactions .

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